REACTION_CXSMILES
|
[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[C:7]([N+:12]([O-])=O)[CH:6]=1)(=[O:4])=[O:3]>CCOC(C)=O.[Pt]=O>[CH3:11][C:8]1[CH:9]=[CH:10][C:5]([S:2]([CH3:1])(=[O:4])=[O:3])=[CH:6][C:7]=1[NH2:12]
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Name
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|
Quantity
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4 g
|
Type
|
reactant
|
Smiles
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CS(=O)(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-]
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Name
|
|
Quantity
|
200 mL
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Type
|
solvent
|
Smiles
|
CCOC(=O)C
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Name
|
|
Quantity
|
120 mg
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Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
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Details
|
The mixture was filtered through a pad of celite
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Type
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CUSTOM
|
Details
|
the solvent was evaporated
|
Reaction Time |
75 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(N)C=C(C=C1)S(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.41 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |